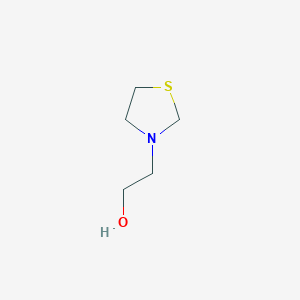![molecular formula C7H10N4OS B12911335 6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one CAS No. 830330-27-3](/img/structure/B12911335.png)
6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-methylthio-4(1H)-pyrimidinone with ethylideneamine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amino or methylthio groups.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-(methylthio)pyrimidin-4(1H)-one: Lacks the ethylideneamino group, which may affect its reactivity and applications.
5-(Ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one: Lacks the amino group, which may influence its biological activity.
Uniqueness
6-Amino-5-(ethylideneamino)-2-(methylthio)pyrimidin-4(1H)-one is unique due to the presence of both the amino and ethylideneamino groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
830330-27-3 |
|---|---|
Molekularformel |
C7H10N4OS |
Molekulargewicht |
198.25 g/mol |
IUPAC-Name |
4-amino-5-(ethylideneamino)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N4OS/c1-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H3,8,10,11,12) |
InChI-Schlüssel |
NUYCOCGLALERQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=NC1=C(N=C(NC1=O)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)


![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)





